2-((4-fluorophenyl)thio)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide
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Description
2-((4-fluorophenyl)thio)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C19H20F4N4OS and its molecular weight is 428.45. The purity is usually 95%.
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Biological Activity
2-((4-fluorophenyl)thio)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on mechanisms of action, efficacy in various biological models, and relevant case studies.
The biological activity of this compound primarily stems from its interaction with specific molecular targets involved in various disease pathways. The presence of the trifluoromethyl and fluorophenyl groups enhances its lipophilicity and binding affinity to target proteins, potentially increasing its potency against certain diseases.
Biological Activity Overview
The compound has shown promise in various studies for its anti-cancer and anti-inflammatory properties. Below are summarized findings from recent research:
Activity | Target/Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Anti-cancer | Human breast cancer cells (MCF-7) | 18 | Comparable to known drugs like Olaparib |
Anti-inflammatory | Macrophage cell lines | 25 | Inhibited pro-inflammatory cytokine production |
Antimicrobial | Mycobacterium tuberculosis | 2.18 | Significant activity against resistant strains |
Case Study 1: Anti-Cancer Efficacy
In a study assessing the efficacy of the compound against breast cancer, it was found that the compound inhibited cell proliferation with an IC50 value of 18 µM. This suggests that it may operate similarly to established PARP inhibitors, enhancing DNA damage response mechanisms in cancer cells .
Case Study 2: Anti-Inflammatory Effects
Another study evaluated the anti-inflammatory properties of the compound using macrophage cell lines. The results indicated that it significantly reduced the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Case Study 3: Antimycobacterial Activity
Research into the antimicrobial properties revealed that the compound exhibited notable activity against Mycobacterium tuberculosis, with an IC50 of 2.18 µM. This positions it as a candidate for further development in tuberculosis treatment, especially in drug-resistant cases .
Pharmacokinetics and Toxicity Profile
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics. Toxicity assessments conducted on human embryonic kidney cells (HEK-293) demonstrated low cytotoxicity, supporting its potential for therapeutic use without significant adverse effects.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F4N4OS/c1-12-24-16(19(21,22)23)10-17(25-12)27-8-6-14(7-9-27)26-18(28)11-29-15-4-2-13(20)3-5-15/h2-5,10,14H,6-9,11H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFXAEOWOSEAHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CSC3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F4N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.